(2E)-N-cycloheptyl-3-(5-methylfuran-2-yl)prop-2-enamide
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Overview
Description
(2E)-N-cycloheptyl-3-(5-methylfuran-2-yl)prop-2-enamide: is an organic compound characterized by its unique structure, which includes a cycloheptyl group and a furan ring. This compound is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-cycloheptyl-3-(5-methylfuran-2-yl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: The starting materials, cycloheptylamine and 3-(5-methylfuran-2-yl)prop-2-enoic acid, are reacted under conditions that promote amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of efficient purification methods, such as high-performance liquid chromatography (HPLC), would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, resulting in the formation of saturated amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Saturated amides.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Research is ongoing to explore the biological activity of this compound, including its potential as an antimicrobial or anticancer agent.
Medicine
Drug Development: The unique structure of this compound makes it a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (2E)-N-cycloheptyl-3-(5-methylfuran-2-yl)prop-2-enamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amide and furan moieties. These interactions may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-cycloheptyl-3-(furan-2-yl)prop-2-enamide: Similar structure but lacks the methyl group on the furan ring.
(2E)-N-cycloheptyl-3-(5-methylthiophene-2-yl)prop-2-enamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of the methyl group on the furan ring in (2E)-N-cycloheptyl-3-(5-methylfuran-2-yl)prop-2-enamide distinguishes it from other similar compounds. This structural feature may influence its chemical reactivity and biological activity, making it a unique compound for research and development.
Properties
IUPAC Name |
(E)-N-cycloheptyl-3-(5-methylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-8-9-14(18-12)10-11-15(17)16-13-6-4-2-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,16,17)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICUYQSRPAXRNW-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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